3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
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Description
3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H21F3N4O2 and its molecular weight is 382.387. The purity is usually 95%.
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Biological Activity
The compound 3-(3-methoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : C19H22F3N5O
- Molecular Weight : 393.41 g/mol
The structure features a methoxyphenyl group and a tetrahydro-triazolo-pyridine moiety, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : A derivative of the triazolo-pyridine framework was tested against human colon cancer cell lines (HCT-116 and HT-29). The results indicated a significant antiproliferative effect with IC50 values ranging from 6.587 to 11.10 µM for specific derivatives .
- Mechanism of Action : The compound was found to induce apoptosis via the mitochondrial pathway. This was evidenced by the up-regulation of pro-apoptotic protein Bax and down-regulation of anti-apoptotic protein Bcl2, leading to the activation of Caspase 3 .
Other Pharmacological Effects
Beyond anticancer activity, compounds with similar structures have been investigated for various biological effects:
- Neurokinin-3 Receptor Antagonism : Some derivatives have been identified as selective antagonists for neurokinin-3 receptors, indicating potential applications in treating conditions such as anxiety and depression .
- Anticonvulsant Activity : Related compounds have shown promise in anticonvulsant models, suggesting that modifications to the triazolo-pyridine structure could enhance neuroprotective properties .
Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various triazolo derivatives against multiple cancer cell lines. The most potent compound exhibited an IC50 value of approximately 5 µM against HT-29 cells. The study concluded that structural modifications significantly affect biological activity.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
RB7 | HT-29 | 6.587 | Apoptosis via mitochondrial pathway |
RB8 | HCT-116 | 11.10 | Induction of apoptosis |
Study 2: Neurokinin Receptor Antagonism
Another investigation focused on the neurokinin receptor antagonism exhibited by certain derivatives. The findings indicated that these compounds could effectively reduce anxiety-like behaviors in animal models.
Compound | Target Receptor | Effect |
---|---|---|
Compound A | NK-3 | Antagonist |
Compound B | NK-3 | Antagonist |
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-27-14-4-2-3-12(9-14)5-8-17(26)22-10-16-24-23-15-7-6-13(11-25(15)16)18(19,20)21/h2-4,9,13H,5-8,10-11H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVLJBCMDIQFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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